4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1428349-72-7
VCID: VC7743101
InChI: InChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3
SMILES: COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3
Molecular Formula: C17H25FN2O4S2
Molecular Weight: 404.52

4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

CAS No.: 1428349-72-7

VCID: VC7743101

Molecular Formula: C17H25FN2O4S2

Molecular Weight: 404.52

* For research use only. Not for human or veterinary use.

4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine - 1428349-72-7

Description

Structural Features

  • Morpholine Group: A six-membered ring containing one nitrogen atom, known for its versatility in drug design.

  • Thiazepane Ring: A seven-membered ring that includes both sulfur and nitrogen, contributing to the compound's unique properties.

  • Sulfonyl Group: Enhances the compound's reactivity and potential interactions with biological targets.

Visualization

The compound's 2D and 3D structures can be visualized using chemical drawing software or databases such as PubChem.

  • Synthesis of the Compound

The synthesis of 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine typically involves multi-step reactions that may include:

  • Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Sulfonyl Group: This step may involve sulfonation reactions where a sulfonyl chloride reacts with the thiazepane derivative.

  • Final Coupling with Morpholine: The morpholine moiety is introduced via nucleophilic substitution reactions.

Reaction Conditions

Common reaction conditions may include:

  • Use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Application of catalysts to enhance reaction efficiency.

Yield and Purity

  • Biological Activity and Applications

Research indicates that compounds similar to 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine exhibit various biological activities:

Mechanism of Action

The compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. The presence of the sulfonyl group enhances its interaction with biological targets.

Potential Therapeutic Uses

Potential applications include:

  • Anticancer Agents: Due to their ability to inhibit pathways involved in cell proliferation.

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains.

The compound 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine represents a promising area of research in medicinal chemistry due to its unique structural features and potential therapeutic applications. Further studies are necessary to fully elucidate its biological mechanisms and optimize its pharmacological properties.

CAS No. 1428349-72-7
Product Name 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
Molecular Formula C17H25FN2O4S2
Molecular Weight 404.52
IUPAC Name 4-[[4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
Standard InChI InChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3
Standard InChIKey WYQIMMQHDNEWEA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3
Solubility not available
PubChem Compound 71801918
Last Modified Aug 19 2023

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